Laropiprant
Overview
Description
Laropiprant is a chemical compound that was primarily used in combination with niacin to reduce blood cholesterol levels, specifically low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL). Although it does not have cholesterol-lowering effects on its own, it is effective in reducing the facial flushing caused by niacin. This compound acts as a selective antagonist of the prostaglandin D2 receptor subtype DP1, which is responsible for the vasodilation that leads to flushing .
Mechanism of Action
Target of Action
Laropiprant primarily targets the prostaglandin D2 receptor subtype 1 (DP1) . The DP1 receptor plays a crucial role in mediating the vasodilatory effects of prostaglandin D2 (PGD2), particularly in the skin .
Mode of Action
This compound acts as a selective DP1 receptor antagonist . It inhibits the vasodilation induced by PGD2 activation of DP1 . This interaction with its target results in the reduction of facial flushes, a common side effect caused by niacin .
Biochemical Pathways
Niacin, in cholesterol-lowering doses, stimulates the biosynthesis of PGD2, especially in the skin . PGD2, in turn, dilates blood vessels via activation of the DP1 receptor, increasing blood flow and leading to flushes . By acting as a selective DP1 receptor antagonist, this compound inhibits this vasodilation, thereby reducing the flushing effect .
Pharmacokinetics
It is known that this compound is administered orally . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The primary result of this compound’s action is the reduction of facial flushes induced by niacin . It was used in combination with niacin to reduce blood cholesterol (LDL and VLDL), but it is no longer sold due to increases in side-effects with no cardiovascular benefit .
Action Environment
The environment in which this compound acts can influence its efficacy and stability. It’s worth noting that the combination of niacin with this compound should be used with caution in patients with renal impairment .
Biochemical Analysis
Biochemical Properties
Laropiprant is an orally active prostanoid DP1 receptor antagonist . It inhibits niacin-induced vasodilation , and it is also a lower potency agonist of the prostanoid TP receptor . This compound interacts with these receptors, which are proteins, to exert its effects.
Cellular Effects
This compound has been shown to have effects on various types of cells. For instance, it has been found to prevent the inhibitory effects of prostaglandin D2 on platelet function . This includes effects on platelet aggregation, calcium flux, P-selectin expression, activation of glycoprotein IIb/IIIa, and thrombus formation .
Molecular Mechanism
The mechanism of action of this compound involves its role as a selective DP1 receptor antagonist . Prostaglandin D2 (PGD2) dilates the blood vessels via activation of the prostaglandin D2 receptor subtype DP1, increasing blood flow and thus leading to flushes . This compound acts to inhibit the vasodilation of prostaglandin D2-induced activation of DP1 .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, it has been noted that most compounds exhibited a faster-acting effect of suppressing vasodilation than this compound .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the regulation of blood cholesterol levels . It interacts with the DP1 receptor, which is part of the pathway that regulates vasodilation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of laropiprant involves multiple steps, including the formation of key intermediates and their subsequent reactions. The process typically starts with the preparation of the indole core, followed by the introduction of various substituents such as the chlorobenzyl, fluoro, and methylsulfonyl groups. The final step involves the formation of the acetic acid moiety.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
Chemical Reactions Analysis
Types of Reactions: Laropiprant undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated forms .
Scientific Research Applications
Chemistry: Used as a model compound for studying prostaglandin receptor antagonism.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Explored for its potential to reduce niacin-induced flushing and its role in treating dyslipidemia.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Comparison with Similar Compounds
Pranlukast: Another prostaglandin receptor antagonist used for treating allergic disorders.
Aspirin: Known for its anti-inflammatory properties and ability to inhibit prostaglandin synthesis.
Montelukast: A leukotriene receptor antagonist used for managing asthma and allergic rhinitis.
Uniqueness of Laropiprant: this compound is unique in its selective antagonism of the DP1 receptor, making it particularly effective in reducing niacin-induced flushing without affecting other prostaglandin pathways. This specificity sets it apart from other compounds that may have broader or less targeted effects .
Properties
IUPAC Name |
2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFNO4S/c1-29(27,28)18-10-15(23)9-17-16-7-4-13(8-19(25)26)20(16)24(21(17)18)11-12-2-5-14(22)6-3-12/h2-3,5-6,9-10,13H,4,7-8,11H2,1H3,(H,25,26)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFFJDQHYLNEJK-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CCC3CC(=O)O)CC4=CC=C(C=C4)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CC[C@@H]3CC(=O)O)CC4=CC=C(C=C4)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60205756 | |
Record name | Laropiprant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60205756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
571170-77-9 | |
Record name | Laropiprant | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=571170-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Laropiprant [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0571170779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Laropiprant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11629 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Laropiprant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60205756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 571170-77-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LAROPIPRANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7N11T8O78 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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